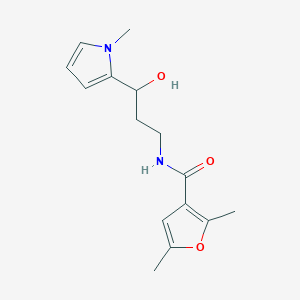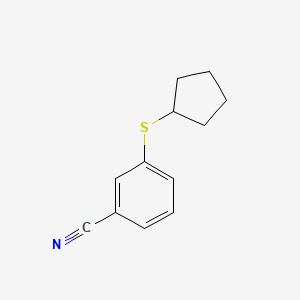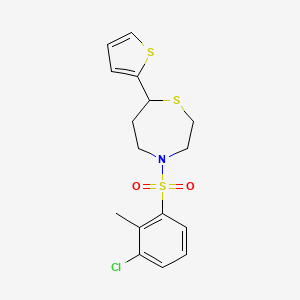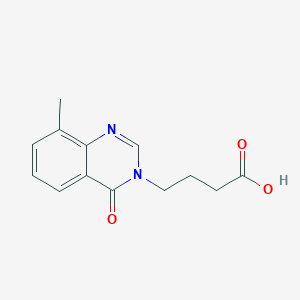
4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.26 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available sources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study on the synthesis and antibacterial activities of quinolones, including compounds with quinazoline moieties, showed that certain substituents at specific positions could significantly enhance in vitro antibacterial activity against Gram-positive organisms, indicating the potential of these compounds in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Similarly, the synthesis of heterocycles via reactions of β-isothiocyanatoketones with amino acids, resulting in various quinazolinone derivatives, suggests a methodological approach to synthesizing novel compounds with potential biological activity (Singh & Kumar, 1983).
Corrosion Inhibition
Experimental and theoretical studies have evaluated quinazolinone derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid solution. These studies found that inhibition efficiency correlates with the amount of nitrogen in the inhibitor, its concentration, and molecular weight, highlighting their application in corrosion protection (Kadhim et al., 2017).
Antimicrobial Compound Synthesis
Research on the synthesis of antimicrobial compounds by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with peptides has revealed that the antimicrobial activities of these synthesized compounds are significant against various bacterial strains. The studies suggest a relationship between hydrophobicity, polarity, chain length of peptides, and the antimicrobial activity of quinazolinone conjugated peptides, providing insights into designing new antimicrobial agents (Suresha, Prakasha, Kapfo, & Gowda, 2010).
Organic Synthesis and Chemical Properties
Further research has delved into the synthesis and characterization of quinazolinone derivatives, assessing their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. These studies contribute to understanding the structural-activity relationships of quinazolinone derivatives, which could inform the development of new pharmaceuticals (Sahu et al., 2008).
Propiedades
IUPAC Name |
4-(8-methyl-4-oxoquinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-2-5-10-12(9)14-8-15(13(10)18)7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBNXKHQIYFBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

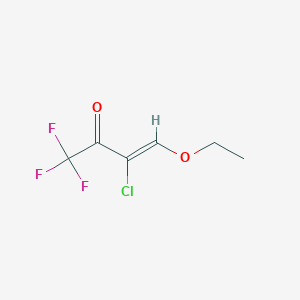
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

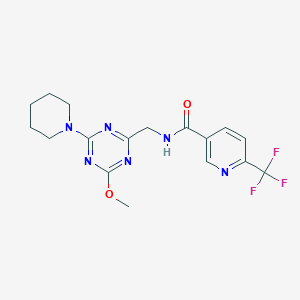
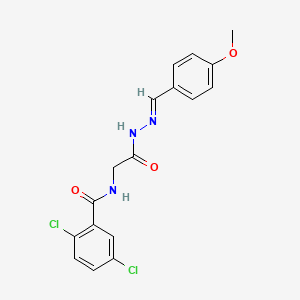

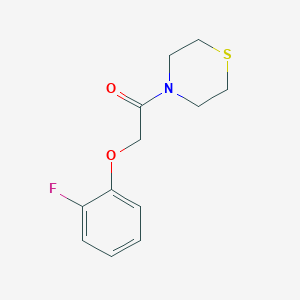


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)
